N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride
Overview
Description
N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is an organic compound that belongs to the class of substituted benzylamines It is characterized by the presence of an ethoxy group attached to the benzyl ring and a methoxy group attached to the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: 2-Methoxyethylamine.
Substitution: 4-Ethoxybenzyl halides or thiols.
Scientific Research Applications
N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride can be compared with other substituted benzylamines, such as N-(4-Methoxybenzyl)-2-methoxyethanamine and N-(4-Ethoxybenzyl)-2-ethoxyethanamine. These compounds share similar structural features but differ in the nature and position of substituents on the benzyl ring and ethanamine chain. The unique combination of ethoxy and methoxy groups in this compound contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)-2-methoxyethanamine
- N-(4-Ethoxybenzyl)-2-ethoxyethanamine
- N-(4-Methylbenzyl)-2-methoxyethanamine
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-15-12-6-4-11(5-7-12)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGQUSIHKEDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCOC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050214-34-0 | |
Record name | Benzenemethanamine, 4-ethoxy-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050214-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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